molecular formula C12H20INO B3336471 O-Methyl candicine iodide CAS No. 27946-67-4

O-Methyl candicine iodide

Cat. No.: B3336471
CAS No.: 27946-67-4
M. Wt: 321.2 g/mol
InChI Key: UIPKXIBGSRZQKU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Methyl candicine iodide is a quaternary ammonium salt derived from candicine, a naturally occurring alkaloid. This compound is characterized by its phenethylamine skeleton and is known for its significant biological activity. It is commonly found in various plants, including certain species of cacti and barley .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the earliest methods for synthesizing O-Methyl candicine iodide involves the N-methylation of hordenine using methyl iodide. This reaction typically occurs under controlled conditions to ensure the formation of the quaternary ammonium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and maintaining optimal reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: O-Methyl candicine iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxidized derivatives, while substitution reactions can produce a variety of substituted quaternary ammonium salts .

Scientific Research Applications

O-Methyl candicine iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-Methyl candicine iodide involves its interaction with specific molecular targets. As a quaternary ammonium compound, it can interact with cell membranes and proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific quaternary ammonium structure and the presence of the iodide ion. This gives it distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-(4-methoxyphenyl)ethyl-trimethylazanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20NO.HI/c1-13(2,3)10-9-11-5-7-12(14-4)8-6-11;/h5-8H,9-10H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPKXIBGSRZQKU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCC1=CC=C(C=C1)OC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80638027
Record name 2-(4-Methoxyphenyl)-N,N,N-trimethylethan-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80638027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27946-67-4
Record name O-Methyl candicine iodide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123406
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Methoxyphenyl)-N,N,N-trimethylethan-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80638027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-METHYLCANDICINE IODIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-Methyl candicine iodide
Reactant of Route 2
Reactant of Route 2
O-Methyl candicine iodide
Reactant of Route 3
Reactant of Route 3
O-Methyl candicine iodide
Reactant of Route 4
Reactant of Route 4
O-Methyl candicine iodide
Reactant of Route 5
Reactant of Route 5
O-Methyl candicine iodide
Reactant of Route 6
Reactant of Route 6
O-Methyl candicine iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.